molecular formula C11H14O B119860 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) CAS No. 155189-50-7

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)

Cat. No. B119860
M. Wt: 162.23 g/mol
InChI Key: JHLAHFNEPCOIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is a chemical compound that belongs to the bicyclic terpenoid family. This compound is also known as α-humulene alcohol and is found in the essential oils of various plants, including hops, sage, and ginseng. 2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI).

Mechanism Of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of the immune system.

Biochemical And Physiological Effects

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is a natural product that can be easily synthesized from α-humulene. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI). One area of research is the development of novel synthetic routes for this compound that can improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) can be synthesized from α-humulene, which is a sesquiterpene hydrocarbon found in the essential oil of hops. The synthesis of α-humulene alcohol involves the hydrogenation of α-humulene in the presence of a catalyst such as palladium on carbon. The reaction takes place under high pressure and high temperature conditions.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have antimicrobial properties and can be used as a natural insecticide.

properties

CAS RN

155189-50-7

Product Name

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

7-propan-2-ylbicyclo[4.2.0]octa-1,3,5-trien-7-ol

InChI

InChI=1S/C11H14O/c1-8(2)11(12)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3

InChI Key

JHLAHFNEPCOIHV-UHFFFAOYSA-N

SMILES

CC(C)C1(CC2=CC=CC=C21)O

Canonical SMILES

CC(C)C1(CC2=CC=CC=C21)O

synonyms

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)- (9CI)

Origin of Product

United States

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